5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
“5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a thiol (-SH) group, an ethyl group (-CH2CH3), and a 4-chlorophenyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 4-chlorophenyl-1,2,4-triazole with an ethyl halide in the presence of a base to form the ethyl-substituted triazole. The thiol group could then be introduced through a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the thiol group, the ethyl group, and the 4-chlorophenyl group. The exact geometry would depend on the specific arrangement of these groups around the triazole ring .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. The thiol group could be oxidized to form a disulfide bond or react with bases to form thiolate anions. The triazole ring could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could make it somewhat polar, and the aromatic 4-chlorophenyl group could contribute to its lipophilicity .Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . This disruption leads to cellular death and ultimately organism mortality .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For example, some compounds have shown low oral bioavailability in rats but high oral bioavailability in dogs .
Result of Action
Compounds with similar structures have been found to have potent antileishmanial and antimalarial activities .
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAZNRFBIAFEIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352446 |
Source
|
Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26131-64-6 |
Source
|
Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26131-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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